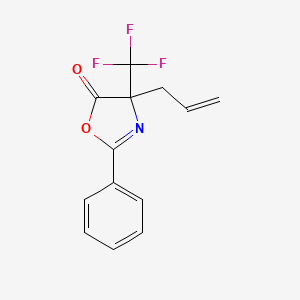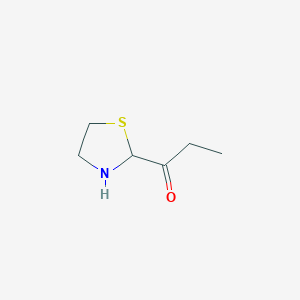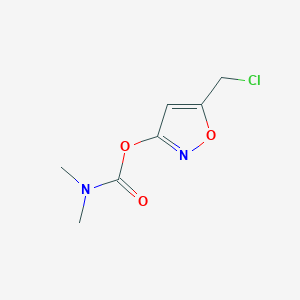
5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate can be achieved through a one-pot synthesis method. This involves the reaction of aldoximes with 2,3-dichloro-1-propene, which serves both as a solvent and reagent . The reaction is effective for oximes of both aromatic and aliphatic aldehydes. The excess 2,3-dichloro-1-propene is recovered after the reaction, making the process efficient and cost-effective .
Industrial Production Methods: In industrial settings, the production of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including substitution reactions. The isoxazole ring is known for its reactivity with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include hydroxylamine, 2,3-dichloro-1-propene, and various nucleophiles. The reactions are typically carried out under refluxing conditions in methanol or other suitable solvents .
Major Products: The major products formed from the reactions of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate depend on the specific nucleophiles used. For example, the reaction with hydroxylamine can yield isoxazole derivatives with various functional groups .
Applications De Recherche Scientifique
5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include other isoxazole derivatives such as 5-(2-Chlorophenyl)isoxazol-3-yl methylamine and 5-(Chloromethyl)isoxazole .
Uniqueness: What sets 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate apart from other similar compounds is its unique combination of the isoxazole ring and the dimethylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
83014-79-3 |
|---|---|
Formule moléculaire |
C7H9ClN2O3 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
[5-(chloromethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H9ClN2O3/c1-10(2)7(11)12-6-3-5(4-8)13-9-6/h3H,4H2,1-2H3 |
Clé InChI |
MCABXMXUZTWOLH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=NOC(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



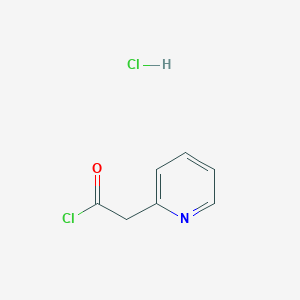
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
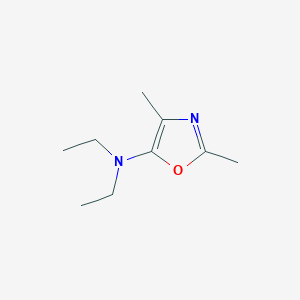
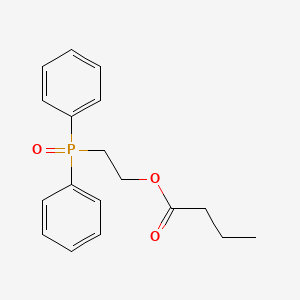
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
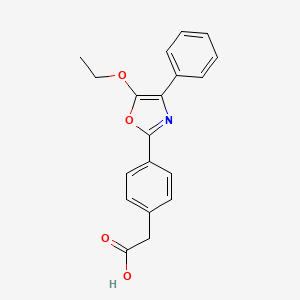
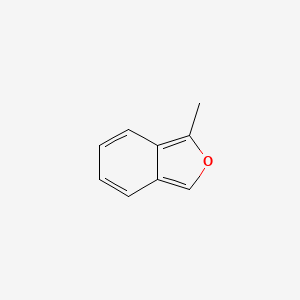
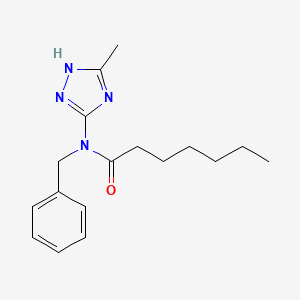
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
